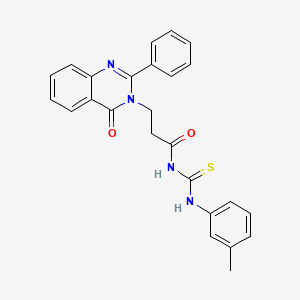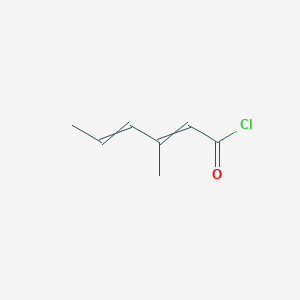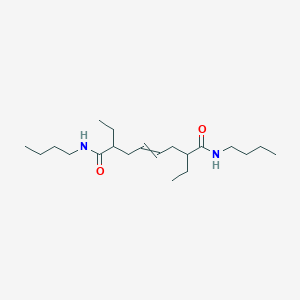
Bromo(dimethyl)(prop-1-yn-1-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(dimethyl)(prop-1-yn-1-yl)stannane: is an organotin compound characterized by the presence of a tin (Sn) atom bonded to a bromo group, two methyl groups, and a prop-1-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromo(dimethyl)(prop-1-yn-1-yl)stannane can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of dimethylstannane with propargyl bromide under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Bromo(dimethyl)(prop-1-yn-1-yl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the tin atom.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or halogens for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
Chemistry: Bromo(dimethyl)(prop-1-yn-1-yl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. It is also employed in the synthesis of other organotin compounds .
Biology and Medicine:
Industry: In the industrial sector, organotin compounds are used as catalysts in polymerization reactions and as stabilizers in the production of plastics. This compound may have similar applications due to its reactivity and stability.
Mécanisme D'action
The mechanism by which Bromo(dimethyl)(prop-1-yn-1-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other atoms, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the type of reaction and the reagents involved .
Comparaison Avec Des Composés Similaires
Dimethylstannane: Another organotin compound with two methyl groups bonded to tin.
Propargyl Bromide: A related compound with a similar propargyl group but without the tin atom.
Vinylstannanes: Compounds with a vinyl group bonded to tin.
Uniqueness: Bromo(dimethyl)(prop-1-yn-1-yl)stannane is unique due to the combination of a bromo group, two methyl groups, and a prop-1-yn-1-yl group bonded to the tin atom. This unique structure imparts specific reactivity and properties that distinguish it from other organotin compounds .
Propriétés
Numéro CAS |
66089-06-3 |
|---|---|
Formule moléculaire |
C5H9BrSn |
Poids moléculaire |
267.74 g/mol |
Nom IUPAC |
bromo-dimethyl-prop-1-ynylstannane |
InChI |
InChI=1S/C3H3.2CH3.BrH.Sn/c1-3-2;;;;/h1H3;2*1H3;1H;/q;;;;+1/p-1 |
Clé InChI |
PXONFRXDPRFDCS-UHFFFAOYSA-M |
SMILES canonique |
CC#C[Sn](C)(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















